4-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinazoline
CAS No.: 84570-89-8
Cat. No.: VC18542396
Molecular Formula: C15H15N3O2
Molecular Weight: 269.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84570-89-8 |
|---|---|
| Molecular Formula | C15H15N3O2 |
| Molecular Weight | 269.30 g/mol |
| IUPAC Name | 4-methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinazoline |
| Standard InChI | InChI=1S/C15H15N3O2/c1-10-13-4-2-3-5-14(13)17-15(16-10)11-6-8-12(9-7-11)18(19)20/h2-10,15-17H,1H3 |
| Standard InChI Key | OGCUASVESUFADR-UHFFFAOYSA-N |
| Canonical SMILES | CC1C2=CC=CC=C2NC(N1)C3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
Structural and Molecular Characterization
Core Architecture and Functional Groups
The molecular architecture of 4-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinazoline (C₁₅H₁₅N₃O₂) consists of a partially saturated quinazoline ring system fused to a benzene ring. The tetrahydroquinazoline core adopts a boat-like conformation, with the methyl group at position 4 introducing steric constraints that influence its reactivity . The 4-nitrophenyl substituent at position 2 contributes electron-withdrawing effects, altering the compound’s electronic profile and solubility characteristics.
Table 1: Key Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 84570-89-8 | |
| Molecular Formula | C₁₅H₁₅N₃O₂ | |
| Molecular Weight | 269.30 g/mol | |
| IUPAC Name | 4-methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinazoline | |
| Canonical SMILES | CC1C2=CC=CC=C2NC(N1)C3=CC=C(C=C3)N+[O-] |
Stereochemical Considerations
Synthetic Methodologies
Multi-Component Reaction Strategies
While no explicit synthesis route for this compound is documented, analogous tetrahydroquinazolines are typically synthesized via imino Diels-Alder reactions. For example, three-component reactions involving aniline derivatives, aldehydes, and dienophiles under Lewis acid catalysis (e.g., BF₃·OEt₂) yield regioisomeric products with moderate enantioselectivity . A hypothetical pathway for 4-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinazoline could involve:
-
Condensation of 4-nitrobenzaldehyde with 2-aminobenzylamine to form a Schiff base.
-
[4+2] Cycloaddition with methyl vinyl ketone under acidic conditions.
-
Purification via silica gel chromatography (petroleum ether/ethyl acetate) .
Optimization Challenges
Key challenges include controlling regioselectivity during cyclization and minimizing nitro group reduction under reductive workup conditions. Reaction temperatures above 80°C often lead to decomposition, necessitating strict thermal control . Yields for similar compounds rarely exceed 45%, highlighting the need for improved catalytic systems .
Spectroscopic and Analytical Profiling
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra of tetrahydroquinazoline derivatives exhibit characteristic signals:
-
NH Protons: Broad singlets at δ 3.8–4.2 ppm (exchange with D₂O) .
-
Aromatic Protons: Doublets for ortho-nitrophenyl hydrogens (δ 8.1–8.3 ppm, J = 8.5 Hz).
-
Methyl Group: A triplet at δ 1.2–1.4 ppm due to coupling with adjacent CH₂ groups .
¹³C NMR data for the title compound would likely show:
Mass Spectrometric Fragmentation
Electron ionization (EI-MS) generates a molecular ion peak at m/z 269.30, with major fragments arising from:
Table 2: Predicted Spectroscopic Signatures
| Technique | Key Features | Reference |
|---|---|---|
| ¹H NMR | δ 8.2 (d, 2H, Ar-NO₂), δ 4.1 (m, 1H, NH) | |
| ¹³C NMR | δ 148.5 (C-NO₂), δ 52.3 (N-CH₂) | |
| IR | 1520 cm⁻¹ (asymmetric NO₂ stretch) | |
| UV-Vis | λ_max 275 nm (π→π* transition) |
Challenges and Future Directions
Synthetic Limitations
Current routes suffer from low yields and poor regiocontrol. Future work should explore:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume